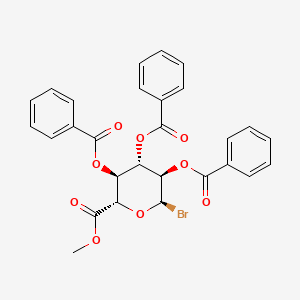

Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl

Description

Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester (CAS: 103674-69-7) is a glycosyl donor widely used in the synthesis of glucuronide conjugates, particularly in pharmaceutical research for drug metabolism studies. Its molecular formula is C₂₈H₂₃BrO₉, with a molecular weight of 583.38 g/mol . The compound features three benzoyl protecting groups at the 2-, 3-, and 4-positions of the glucuronic acid backbone, a bromine atom at the anomeric position, and a methyl ester at the carboxylic acid moiety. This structure enhances its stability and reactivity in glycosylation reactions, making it a critical intermediate in synthesizing uronate conjugates such as lamotrigine glucuronides .

Properties

Molecular Formula |

C28H23BrO9 |

|---|---|

Molecular Weight |

583.4 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

InChI |

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |

InChI Key |

KXTNIKNREDJJSO-LKTXNROYSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl typically involves the bromination of glucuronic acid derivatives. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions often require a controlled environment with specific temperatures and solvents like chloroform or dichloromethane .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories under stringent conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester bonds.

Major Products

The major products formed from these reactions include various substituted glucuronic acid derivatives and their corresponding alcohols .

Scientific Research Applications

Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl is utilized in several scientific research applications:

Proteomics: It is used as a reagent in the study of protein-carbohydrate interactions.

Carbohydrate Chemistry: The compound serves as a building block for the synthesis of more complex carbohydrates.

Drug Development: It is involved in the synthesis of glucuronide derivatives, which are important in drug metabolism studies.

Mechanism of Action

The mechanism of action of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl involves its interaction with specific molecular targets, primarily through its bromine and ester functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, thereby altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with its acetylated analog, bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronic acid methyl ester (CAS: 21085-72-3), and other related derivatives.

Structural and Functional Differences

Key Observations :

- Benzoyl vs. Acetyl Groups : The benzoyl groups confer greater steric bulk and electron-withdrawing effects compared to acetyl groups. This increases the leaving group ability of the bromine atom, enhancing glycosylation efficiency .

- Yield and Reactivity : The benzoylated derivative achieves 50% yield in lamotrigine conjugate synthesis under mild conditions (3 hours, CdCO₃ catalysis) . In contrast, the acetylated analog requires prolonged heating (up to 40 hours) and additional hydrolysis steps, resulting in lower yields (8–42%) .

Stability and Hydrolysis

- Benzoylated Derivative : The benzoyl groups resist hydrolysis under basic conditions, simplifying purification. For example, conjugates derived from this compound retain benzoyl protections until deliberate deprotection .

- Acetylated Derivative : Acetyl groups are labile under alkaline conditions. Procedures for the acetylated compound necessitate LiOH-mediated hydrolysis to remove acetyl and methyl ester groups, complicating workflows .

Other Related Compounds

- Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose (CAS: 855662-12-3): A fucose derivative with benzoyl protections, used in synthesizing fucosylated glycans. Unlike the glucuronic acid derivatives, it lacks the carboxylate group, limiting its utility in uronate conjugate synthesis .

- 6-Bromo-2-naphthyl β-D-glucuronide (CAS: 22720-35-0): An aryl glucuronide used as a chromogenic substrate for β-glucuronidase assays. Its structure lacks protective groups, making it unsuitable for glycosylation reactions .

Role in Drug Metabolism Studies

The benzoylated derivative is pivotal in synthesizing glucuronide metabolites of lamotrigine, an antiepileptic drug. Its high reactivity enables efficient N-glucuronidation at the lamotrigine N-2 position, mimicking hepatic metabolism pathways . In contrast, acetylated analogs produce lower yields and require harsher conditions, limiting their utility in large-scale syntheses .

Biological Activity

Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester (CAS 103674-69-7) is a synthetic derivative of glucuronic acid widely utilized in carbohydrate chemistry and glycoscience research. Its unique structure, featuring a bromine atom and multiple benzoyl groups, enhances its reactivity and makes it a valuable tool for studying glucuronidation processes and enzyme interactions within the UDP-glucuronosyltransferase (UGT) family.

Chemical Structure

The molecular formula of Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester is C28H23BrO9. The presence of the bromine atom introduces a reactive site that facilitates further derivatization and coupling reactions essential for synthesizing complex carbohydrate structures .

1. Glycosylation Studies

Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester serves as a precursor in glycosylation reactions. It is particularly useful in synthesizing glycosides through reactions with various acceptors. Research indicates that the compound can be effectively converted into glycosyl bromides, which can then participate in glycosylation reactions under specific conditions .

2. Enzyme Interaction

The compound mimics the glucuronic acid component of glucuronides, aiding in the exploration of enzyme-substrate interactions within UGT enzymes. These enzymes play a critical role in the metabolism of xenobiotics and endogenous substances. Studies have shown that Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester can help elucidate the specificity and mechanism of UGT enzymes, thereby advancing our understanding of metabolic pathways .

3. Anticancer Applications

Recent studies have explored the potential application of glucuronide derivatives in anticancer therapies. For instance, derivatives synthesized from Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid have been investigated as prodrugs for delivering cytotoxic agents selectively to cancer cells. These compounds demonstrate non-cytotoxic properties while enhancing the solubility and bioavailability of therapeutic agents .

Case Study 1: Glycosylation Efficiency

In a study examining the efficiency of glycosylation reactions using Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester as a donor, researchers reported yields ranging from 60% to 80% under optimized conditions. The presence of bromine was found to significantly enhance the reactivity compared to non-brominated analogs .

Case Study 2: UGT Enzyme Specificity

A detailed investigation into UGT enzyme specificity using this compound revealed that different UGT isoforms exhibited varying affinities for substrates derived from Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester. This variability underscores the importance of this compound in studying enzyme kinetics and substrate selectivity within drug metabolism pathways .

Summary Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.